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Compound of Interest

Compound Name: H-Cyclopentyl-Gly-OH

Cat. No.: B555390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
H-Cyclopentyl-Gly-OH, chemically known as D-Cyclopentylglycine, is a non-proteinogenic

amino acid derivative that has garnered significant interest in the fields of neuroscience and

drug development. Its primary and most well-characterized function is as a selective antagonist

of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist binding site

on the GluN1 subunit. By competitively inhibiting the binding of glycine or D-serine, D-

Cyclopentylglycine modulates the activity of the NMDA receptor, a key player in synaptic

plasticity, learning, memory, and neuronal excitotoxicity. This technical guide provides a

comprehensive overview of the structure, function, and experimental applications of D-

Cyclopentylglycine, including detailed protocols and data presentation to support further

research and development.

Structure and Physicochemical Properties
D-Cyclopentylglycine is an alpha-amino acid characterized by a cyclopentyl group attached to

the alpha-carbon of glycine. This bulky, hydrophobic side chain is crucial for its specific

interaction with the glycine binding pocket of the NMDA receptor.

Chemical Structure:

IUPAC Name: (R)-2-Amino-2-cyclopentylacetic acid
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Synonyms: H-D-Cpg-OH, D-2-Cyclopentylglycine

Molecular Formula: C₇H₁₃NO₂

Molecular Weight: 143.18 g/mol

Physicochemical Data Summary Table:

Property Value Reference

Appearance
White to off-white crystalline

solid

Solubility
Soluble in water and some

organic solvents

Stereochemistry D-isomer ((R)-configuration)
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Function and Mechanism of Action
NMDA Receptor Antagonism
The principal biological function of D-Cyclopentylglycine is its role as a competitive antagonist

at the glycine co-agonist site of the NMDA receptor. The NMDA receptor is a ligand-gated ion

channel that requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist,

either glycine or D-serine (to the GluN1 subunit), for activation.

Upon binding to the glycine site on the GluN1 subunit, D-Cyclopentylglycine prevents the

binding of the endogenous co-agonists. This allosterically inhibits the conformational changes

necessary for channel opening, even in the presence of glutamate. The result is a reduction in

the influx of Ca²⁺ and Na⁺ ions through the NMDA receptor channel, thereby dampening

neuronal excitation.

Role in Modulating Excitotoxicity
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Excessive activation of NMDA receptors, a phenomenon known as excitotoxicity, is implicated

in the pathophysiology of numerous neurological disorders, including stroke, traumatic brain

injury, and neurodegenerative diseases.[1][2] By blocking the glycine site, D-Cyclopentylglycine

can mitigate the excessive Ca²⁺ influx that triggers downstream apoptotic and necrotic cell

death pathways.[1][3]

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Inhibition by D-

Cyclopentylglycine:
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Caption: NMDA receptor-mediated excitotoxicity pathway and its inhibition by D-

Cyclopentylglycine.

Quantitative Data
While specific high-affinity binding data for D-Cyclopentylglycine is not extensively published in

readily available literature, the potency of glycine site antagonists is typically determined

through competitive binding assays and functional electrophysiological recordings. For a series

of related tricyclic pyrido-phthalazine-dione derivatives, which are also glycine site antagonists,

IC₅₀ values from patch-clamp experiments ranged from 0.14 to 13.8 µM.[4]

Table of Expected Quantitative Parameters for a Glycine Site Antagonist:
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Parameter Typical Assay Description
Expected Range
for Potent
Antagonists

Kᵢ (inhibition constant)

Radioligand Binding

Assay (e.g., using

[³H]glycine or a

labeled antagonist)

A measure of the

binding affinity of the

antagonist to the

NMDA receptor

glycine site.

nM to low µM range

IC₅₀ (half maximal

inhibitory

concentration)

Electrophysiology

(e.g., Whole-Cell

Patch-Clamp)

The concentration of

the antagonist that

inhibits 50% of the

NMDA-induced

current.

Low µM range

EC₅₀ (half maximal

effective

concentration)

Calcium Imaging

Assay

The concentration of

the antagonist that

produces 50% of its

maximal inhibitory

effect on Ca²⁺ influx.

Low µM range

Experimental Protocols
Protocol for Whole-Cell Patch-Clamp Electrophysiology
to Assess NMDA Receptor Antagonism
This protocol is designed to measure the inhibitory effect of D-Cyclopentylglycine on NMDA

receptor-mediated currents in cultured neurons.

Materials:

Cultured primary neurons (e.g., hippocampal or cortical neurons)

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine

(pH 7.4)

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)
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NMDA and Glycine stock solutions

D-Cyclopentylglycine stock solutions of varying concentrations

Patch-clamp rig with amplifier and data acquisition system

Procedure:

Prepare cultured neurons on coverslips.

Place a coverslip in the recording chamber and perfuse with external solution.

Establish a whole-cell patch-clamp recording from a neuron.

Clamp the cell at a holding potential of -60 mV.

Apply a solution containing a saturating concentration of NMDA (e.g., 100 µM) and a sub-

saturating concentration of glycine (e.g., 1 µM) to evoke an inward current.

Once a stable baseline response is established, co-apply the NMDA/glycine solution with

increasing concentrations of D-Cyclopentylglycine.

Record the steady-state inward current at each concentration of the antagonist.

Wash out the antagonist to ensure reversibility of the block.

Data Analysis:

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of

each concentration of D-Cyclopentylglycine.

Calculate the percentage of inhibition for each concentration.

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit

the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol for Solid-Phase Peptide Synthesis (SPPS)
using Fmoc-D-Cyclopentylglycine-OH
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This protocol outlines the incorporation of D-Cyclopentylglycine into a peptide chain using

standard Fmoc-based solid-phase synthesis.

Materials:

Fmoc-D-Cyclopentylglycine-OH

Appropriate resin (e.g., Rink Amide resin for a C-terminal amide)

N,N-Dimethylformamide (DMF)

Piperidine solution (20% in DMF)

Coupling reagents (e.g., HBTU, HATU)

Base (e.g., DIPEA)

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Diethyl ether

Procedure:

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by

treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin

thoroughly with DMF.

Amino Acid Coupling:

In a separate vessel, dissolve Fmoc-D-Cyclopentylglycine-OH (3-5 equivalents relative to

resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

Add DIPEA (6-10 equivalents) to activate the amino acid.

Immediately add the activated amino acid solution to the deprotected peptide-resin.

Agitate the reaction mixture for 1-2 hours at room temperature.
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Wash the resin with DMF.

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the

peptide sequence.

Final Cleavage and Deprotection:

Wash the final peptide-resin with DCM and dry it.

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

Dry the crude peptide under vacuum.

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Experimental Workflow for Screening Glycine Site NMDA Receptor Antagonists:
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Caption: A typical workflow for the screening and development of novel glycine site NMDA

receptor antagonists.

Conclusion
H-Cyclopentyl-Gly-OH (D-Cyclopentylglycine) serves as a valuable research tool for

investigating the physiological and pathological roles of the NMDA receptor. Its selective

antagonism at the glycine co-agonist site provides a mechanism to modulate neuronal

excitability and protect against excitotoxic insults. The experimental protocols provided in this

guide offer a starting point for researchers to further characterize the pharmacological

properties of D-Cyclopentylglycine and to utilize it in the synthesis of novel peptide-based

therapeutics. Future research should focus on obtaining more precise quantitative data on its

binding affinity and functional potency across different NMDA receptor subtypes to fully

elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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